2-Hydroxypropyl octanoate is an organic compound classified as a fatty acid ester, with the molecular formula and a molecular weight of approximately 202.29 g/mol. This compound is primarily derived from the esterification of octanoic acid and 2-hydroxypropyl alcohol. Its unique chemical properties make it suitable for various industrial and scientific applications, including use as a reagent in organic synthesis and in drug delivery systems due to its biocompatibility and ability to enhance the permeability of pharmaceutical compounds.
The synthesis of 2-hydroxypropyl octanoate typically involves an esterification reaction between octanoic acid and 2-hydroxypropyl alcohol. This reaction is generally catalyzed by an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants into the desired ester product. In industrial settings, continuous flow reactors may be employed to optimize efficiency and yield.
The molecular structure of 2-hydroxypropyl octanoate features a straight-chain fatty acid (octanoic acid) linked to a hydroxypropyl group. The structural representation can be described using various notations:
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-11(13)14-9-10(2)12/h10,12H,3-9H2,1-2H3
CCCCCCCC(=O)OCC(C)O
2-Hydroxypropyl octanoate can undergo several types of chemical reactions:
Common reagents for these reactions include:
These reactions highlight the versatility of 2-hydroxypropyl octanoate in organic synthesis.
The mechanism of action for 2-hydroxypropyl octanoate involves its role as a fatty acid ester that can integrate into biological membranes, affecting their fluidity and permeability. This property is crucial in various biochemical pathways, including lipid metabolism and signal transduction.
These properties make it suitable for applications in cosmetics, lubricants, and plasticizers .
2-Hydroxypropyl octanoate has diverse applications across various fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3